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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ginsenosides, the pharmacologically active saponins of ginseng (Panax species), are a diverse

group of triterpenoid glycosides extensively studied for their therapeutic potential. As interest in

these compounds for drug development and as nutraceuticals grows, a thorough

understanding of their toxicological profile is paramount. This guide provides a comprehensive

overview of the basic toxicology of four common ginsenosides: Ginsenoside Rb1, Ginsenoside

Rg1, Ginsenoside Rg3, and Compound K (CK), with a focus on quantitative data, experimental

methodologies, and the underlying molecular pathways of toxicity.

Acute, Subchronic, and Chronic Toxicity
The acute toxicity of ginsenosides is generally low, with studies often failing to determine a

precise LD50 due to the high doses required to elicit mortality. Subchronic and chronic studies

provide more nuanced insights into potential target organs and establish No-Observed-

Adverse-Effect Levels (NOAELs).

Quantitative Toxicity Data
The following tables summarize key quantitative data from acute and subchronic toxicity

studies on common ginsenosides.

Table 1: Acute Oral Toxicity of Common Ginsenosides
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Ginsenoside Species LD50 (mg/kg) Observations

Rg3 (20S) Mouse > 1600[1]

No mortality or signs

of toxicity observed at

the maximum tested

dose.[1]

Rat > 800[1]

No mortality or signs

of toxicity observed at

the maximum tested

dose.[1]

Compound K (CK) Mouse > 10,000

No mortality or toxicity

was reported at the

maximum dosage.

Rat > 8,000

No mortality or toxicity

was reported at the

maximum dosage.

Enzyme-Treated

Ginseng Extract (rich

in Rh2+, CK, Rg3)

Rat > 4,000

The approximate

lethal dose was

estimated to be higher

than 4,000 mg/kg.

Table 2: Subchronic Oral Toxicity of Common Ginsenosides
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Ginsenosid
e/Extract

Species Duration
Doses
(mg/kg/day)

NOAEL
(mg/kg/day)

Key
Findings

Rg3 (20S) Rat 26 weeks 0, 20, 60, 180 180[1]

No significant

toxicological

changes

were

observed.[1]

Rg3 (20S)

(intramuscula

r)

Rat 26 weeks
0, 4.2, 10.0,

20.0
4.2

Dose-

dependent

increases in

spleen and

kidney

weights, and

reversible

changes in

white blood

cell counts at

higher doses.

Compound K

(CK)
Rat 26 weeks 13, 40, 120

40 (male),

120 (female)

Transient

asthenia,

hypoactivity,

and weight

reduction in

males at 120

mg/kg.

Evidence of

reversible

hepatotoxicity

and

nephrotoxicity

in males at

the highest

dose.

Compound K

(CK)

Dog 90 days 6.7, 20, 60 6.7[1] Reversible

hepatotoxicity
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(intravenous) at 20 and 60

mg/kg/day,

indicated by

increased

liver enzymes

and

histopathologi

cal changes.

[1]

Ginsenoside

Re
Rat 26 weeks

0, 38, 113,

375
375

Well-tolerated

with no

significant

toxic effects.

Rare

Ginsenosides

Extract

Rat 90 days 60, 200, 600 < 200

High doses

induced

inflammatory

changes in

the liver and

intestines,

and altered

metabolic

pathways.[2]

[3]

Ginseng Leaf

Extract

(UG0712)

Rat 13 weeks
100, 400,

1600
> 1600[4]

No treatment-

related

adverse

effects were

observed.[4]

Genotoxicity
Genotoxicity studies are crucial for assessing the potential of a substance to damage genetic

material. Standard assays include the bacterial reverse mutation test (Ames test), in vitro

chromosome aberration test, and in vivo micronucleus test.
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Genotoxicity Profile of Ginsenosides
Available data suggests that ginsenosides and their derivatives generally do not exhibit

genotoxic potential in standard test systems.

Table 3: Genotoxicity of Ginsenosides and Related Extracts

Test
Substance

Assay System
Metabolic
Activation

Result

25-OCH3-PPD

(Ginsenoside

derivative)

Ames Test
S. typhimurium,

E. coli
With and without Negative

Chromosome

Aberration
Beagle Dogs In vivo Negative

Micronucleus

Test
Beagle Dogs In vivo Negative

Enzyme-Treated

Ginseng Extract

(Ginseng Rh2+)

Ames Test
S. typhimurium,

E. coli
With and without Negative

Chromosome

Aberration

Chinese Hamster

Lung (CHL) cells
With and without Negative

Micronucleus

Test
ICR Mice In vivo Negative

Ginseng Leaf

Extract

(UG0712)

Ames Test
S. typhimurium,

E. coli
With and without Negative

Chromosome

Aberration

Chinese Hamster

Lung (CHL) cells
With and without Negative

Micronucleus

Test
ICR Mice In vivo Negative

Experimental Protocols for Genotoxicity Assays
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This test evaluates the potential of a substance to induce gene mutations in several strains of

Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

Principle: The test substance is incubated with the bacterial strains in the presence and

absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a

mutagen, it will cause reverse mutations, allowing the bacteria to grow on a minimal agar

medium lacking the required amino acid.

Procedure:

Strains: At least five strains are used, including S. typhimurium TA98, TA100, TA1535,

TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate

dose range. The highest dose is typically 5000 µ g/plate .

Assay: The test substance, bacterial culture, and S9 mix (or buffer) are combined and

either mixed with molten top agar and poured onto minimal glucose agar plates (plate

incorporation method) or pre-incubated before plating (pre-incubation method).

Incubation: Plates are incubated at 37°C for 48-72 hours.

Evaluation: The number of revertant colonies per plate is counted. A substance is

considered mutagenic if it produces a dose-related increase in the number of revertants

and/or a reproducible and statistically significant positive response for at least one

concentration.

This assay identifies substances that cause structural chromosomal aberrations in cultured

mammalian cells.

Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human

peripheral blood lymphocytes) are exposed to the test substance with and without metabolic

activation. Cells are arrested in metaphase, harvested, and stained. Chromosomes are then

microscopically examined for structural abnormalities.

Procedure:
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Cell Culture: Cells are cultured to a suitable density.

Exposure: Cells are exposed to at least three concentrations of the test substance for a

short (3-6 hours) and a continuous (1.5-2 normal cell cycle lengths) duration.

Metabolic Activation: The short exposure is conducted with and without an S9 mix.

Harvest and Staining: After exposure, a metaphase-arresting agent (e.g., colcemid) is

added. Cells are then harvested, treated with a hypotonic solution, fixed, and stained (e.g.,

with Giemsa).

Analysis: At least 200 metaphases per concentration are scored for chromosomal

aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges).

Evaluation: A substance is considered positive if it produces a concentration-dependent

increase in the percentage of cells with structural chromosomal aberrations or if a

statistically significant increase is observed at one or more concentrations.

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts by

analyzing micronuclei in erythrocytes of treated animals, usually rodents.

Principle: The test substance is administered to the animal. During the division of

erythroblasts, any chromosome fragments or whole chromosomes that lag at anaphase may

not be incorporated into the daughter nuclei and can form micronuclei in the cytoplasm. As

the erythroblast matures into a polychromatic erythrocyte (PCE), the main nucleus is

expelled, leaving the micronucleus in the anucleated cell. An increase in the frequency of

micronucleated PCEs indicates genotoxicity.

Procedure:

Animal Model: Typically mice or rats are used.

Administration: The test substance is administered, usually once or twice, by an

appropriate route (e.g., oral gavage, intraperitoneal injection).

Dose Selection: Doses are selected based on a preliminary range-finding study, with the

highest dose being the maximum tolerated dose (MTD).
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Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after treatment (e.g., 24 and 48 hours).

Slide Preparation and Staining: Smears are prepared and stained to differentiate PCEs

from normochromatic erythrocytes (NCEs) and to visualize micronuclei.

Analysis: At least 4000 PCEs per animal are scored for the presence of micronuclei. The

ratio of PCEs to NCEs is also determined as an indicator of myelotoxicity.

Evaluation: A positive response is a dose-related and statistically significant increase in

the frequency of micronucleated PCEs.

Carcinogenicity
Long-term carcinogenicity studies on individual ginsenosides are largely unavailable. The most

relevant data comes from a two-year bioassay of a Panax ginseng extract conducted by the

U.S. National Toxicology Program (NTP).

Study Design: Groups of F344/N rats and B6C3F1 mice were administered a ginseng extract

(containing ginsenosides including Rb1 and Rg1) by gavage at doses of 1250, 2500, or 5000

mg/kg for two years.[1][5][6]

Findings: Under the conditions of the study, there was no evidence of carcinogenic activity of

the ginseng extract in male or female rats or mice.[1][5][6] A significant decrease in the

incidence of mammary gland fibroadenoma was noted in female rats at the highest dose.[6]

Conclusion: While this study on a complex mixture provides some reassurance, it does not

definitively rule out the carcinogenic potential of individual, isolated ginsenosides at high

concentrations. Many studies, however, point to the anti-carcinogenic properties of certain

ginsenosides, such as Rg3, in various cancer models.[4][7]

Reproductive and Developmental Toxicity
Some ginsenosides have been shown to have effects on embryonic development, particularly

at higher concentrations.

Table 4: Reproductive and Developmental Toxicity of Common Ginsenosides
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Ginsenoside Model
Concentration/Dos
e

Effects

Rb1
Mouse Whole Embryo

Culture
30 µg/mL

Significant decrease

in total morphological

score; effects on

midbrain, forebrain,

and optic system

development.

50 µg/mL

Further reduction in

morphological score;

effects on allantois,

flexion, branchial arch,

and limb buds;

reduced crown-rump

length and somite

number.

Rg1
Mouse Blastocysts (in

vitro)
25-100 µM

Induction of apoptosis

and decreased inner

cell mass cell number.

Mouse (in vivo,

intravenous)

2, 4, 6 mg/kg/day for 4

days

Increased apoptosis in

blastocyst-stage

embryos and negative

impact on early

embryonic

development.

Ginsenoside Rb1: In vitro studies using a whole mouse embryo culture model have

suggested that ginsenoside Rb1 may have teratogenic effects during the organogenetic

period.[8] Effects were observed on the development of the nervous system and other

structures at concentrations of 30-50 µg/mL.[8]

Ginsenoside Rg1: Both in vitro and in vivo studies in mice have indicated that Rg1 can

induce apoptosis in blastocysts and impair early embryonic development. These effects may

be linked to the induction of oxidative stress.
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Organ-Specific Toxicity
At high doses, some ginsenosides have been associated with organ-specific toxicity, most

notably hepatotoxicity.

Hepatotoxicity: A 90-day study in dogs with intravenous administration of Compound K

showed reversible hepatotoxicity at doses of 20 and 60 mg/kg/day, characterized by elevated

liver enzymes (ALT, γ-GT, ALP) and histopathological changes.[1] Similarly, a 90-day study in

rats with a rare ginsenosides extract revealed inflammatory changes in the liver at a high

dose of 600 mg/kg.[2][3]

Nephrotoxicity: A 26-week study of intramuscularly administered ginsenoside Rg3 in rats

showed significantly elevated kidney weights in females at 10.0 mg/kg and in males at 20.0

mg/kg.

Hematological Effects: The same study on intramuscular Rg3 also reported a dose-

dependent increase in total white blood cell count and neutrophils, with a decrease in

lymphocytes, at doses of 10.0 and 20.0 mg/kg. These effects were reversible.

Signaling Pathways in Ginsenoside-Induced
Cytotoxicity
At supra-pharmacological concentrations, ginsenosides can induce cytotoxicity, primarily

through the induction of apoptosis and the generation of reactive oxygen species (ROS),

leading to oxidative stress.

Apoptosis Induction
Ginsenosides, particularly metabolites like Compound K, have been shown to induce apoptosis

in various cell types, including cancer cells. This is a key mechanism of their anti-cancer activity

but also a potential pathway for toxicity at high doses. The process can involve both the

intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
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Caption: Ginsenoside-induced apoptotic pathways.

Oxidative Stress
While often touted for their antioxidant properties at therapeutic doses, high concentrations of

ginsenosides can lead to an imbalance in the cellular redox state, resulting in oxidative stress

and subsequent cellular damage.
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Caption: Ginsenoside-induced oxidative stress pathway.

Conclusion
The common ginsenosides Rb1, Rg1, Rg3, and Compound K generally exhibit a low order of

acute toxicity. Subchronic studies have established NOAELs that are significantly higher than

typical human consumption levels. While genotoxicity and carcinogenicity do not appear to be

significant concerns based on available data for ginsenoside-rich extracts, some individual

ginsenosides have demonstrated potential for reproductive and developmental toxicity at high

concentrations in preclinical models. Organ-specific toxicity, particularly hepatotoxicity, can

occur at very high doses. The primary mechanisms underlying ginsenoside-induced toxicity at
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high concentrations involve the induction of apoptosis and oxidative stress. For drug

development professionals, these findings underscore the importance of dose selection and

monitoring for specific toxicological endpoints in preclinical and clinical studies. For

researchers, the complex, dose-dependent effects of ginsenosides on signaling pathways

remain a fertile area for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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